molecular formula C28H28O3 B1666599 Adapalene CAS No. 106685-40-9

Adapalene

Cat. No. B1666599
M. Wt: 412.5 g/mol
InChI Key: LZCDAPDGXCYOEH-UHFFFAOYSA-N
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Description

Adapalene is a third-generation topical retinoid primarily used in the treatment of mild to moderate acne and is also used to treat keratosis pilaris and other skin conditions . It is a naphthoic acid derivative designed to be more structurally rigid than previous retinoid generations, which decreases its ability to bind multiple retinoid receptors, thus reducing off-target effects .


Synthesis Analysis

Adapalene is synthesized from adapalene methyl ester . More details about the synthesis process can be found in the referenced paper .


Molecular Structure Analysis

The structural formula for adapalene is available in the referenced source .


Chemical Reactions Analysis

Adapalene is a stable naphthoic acid derivative with potent retinoid pharmacology, controlling cell proliferation and differentiation . It also has significant anti-inflammatory action .


Physical And Chemical Properties Analysis

Adapalene has a molecular formula of C28H28O3 and a molecular weight of 412.5201 g/mol . It has a melting point between 319-322°C and a boiling point of 606.3°C at 760 mmHg . Adapalene has a Log P value of 8.6 and has high lipophilic and low solubility in water and is potentially degraded .

Scientific Research Applications

Intradermal and Follicular Delivery

Adapalene's encapsulation in liposomes enhances its delivery to hair follicles, targeting the desired site for acne treatment. This approach leads to better patient compliance and reduced side effects (Kumar & Banga, 2016).

Adapalene-Loaded Microparticles

Microencapsulation using polyesters like poly(ε-caprolactone) improves adapalene's topical delivery into sebaceous glands, reducing topical side effects and enhancing drug delivery (Nadal et al., 2019).

Biochemistry and Evolution

Adapalene's development focused on enhancing stability, anti-inflammatory effects, and minimizing irritation, making it a significant advancement in acne treatment (Czernielewski et al., 2001).

Pharmacology

Adapalene shows significant activity on cell and tissue proliferation and differentiation, with selective interactions with nuclear receptors RARβ and RARγ (Michell et al., 1998).

Therapeutic Potential Beyond Acne

Adapalene's therapeutic potential extends to several dermatological diseases and photoaging. It may also have potential in cancer treatment and combating neurodegenerative diseases (Rusu et al., 2020).

Modulation of TLR-2, CD1d, and IL-10

Adapalene modulates the epidermal immune system, potentially enhancing antimicrobial activity against Propionibacterium acnes and playing a role in acne-related inflammation (Tenaud et al., 2007).

Adapalene Loaded Liposome-Based Gel

Development of adapalene liposomal loaded gel shows improved tolerability and targeted delivery, offering an effective treatment for acne with fewer side effects (Arooj et al., 2023).

Treatment of Actinic Keratoses and Lentigines

Adapalene demonstrates efficacy in treating actinic keratoses and solar lentigines, showing potential for treating photodamaged skin beyond its traditional use for acne (Kang et al., 2003).

Safety And Hazards

Adapalene should be used only as directed to avoid irritation of the skin . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Adapalene has been found to be effective in the treatment of several dermatological diseases and photoaging besides the utility in the treatment of acne vulgaris . New biological effects of adapalene with therapeutic potential are highlighted in this review paper . Thus, adapalene could be a valuable therapeutic drug into the treatment of several types of cancer . Additionally, some neurodegenerative diseases could be treated with a suitable formulation for intravenous administration . The antibacterial activity against methicillin-resistant Staphylococcus aureus of an analogue of Adapalene has been proven . In different therapeutic schemes, Adapalene is more effective in combination with other active substances .

properties

IUPAC Name

6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCDAPDGXCYOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046481
Record name Adapalene
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Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adapalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.01e-06 g/L
Record name Adapalene
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Mechanism of Action

Adapalene is used for the treatment/maintenance of mild-to-severe acne (acne vulgaris). Acne is a multifactorial condition, and evidence exists to support multiple mechanisms of action for adapalene. Adapalene binds to retinoic acid receptor (RAR)-beta and RAR-gamma; this complex subsequently binds to one of three retinoid X receptors (RXRs), which as a complex is capable of binding DNA to modulate transcriptional activity. Although the full extent of transcriptional modulation is not described, retinoid activation is generally known to affect cellular proliferation and differentiation, and adapalene has been shown to inhibit HeLa cell proliferation and human keratinocyte differentiation. These effects primarily account for adapalene's comedolytic and anticomedogenic properties. In addition, adapalene modulates the immune response by down-regulating toll-like receptor 2 (TLR-2) expression and inhibiting the transcription factor activator protein 1 (AP-1). TLR-2 recognizes _Cutibacterium acnes_ (formerly _Propionibacterium acnes_), the bacterium primarily associated with acne. TLR-2 activation causes nuclear translocation of AP-1 and downstream pro-inflammatory gene regulation. Therefore, adapalene has a general anti-inflammatory effect, which reduces inflammation-mediated acne symptoms. When used with benzoyl peroxide, which possesses free radical-mediated bactericidal effects, the combination acts synergistically to reduced comedones and inflammatory lesions.
Record name Adapalene
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Product Name

Adapalene

CAS RN

106685-40-9
Record name Adapalene
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Record name Adapalene [USAN:INN:BAN]
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Record name Adapalene
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Record name 6-(3-(1-Adamantyl)-4-methoxyphenyl)-2-naphthoic acid
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Record name ADAPALENE
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Record name Adapalene
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-bromonaphthalene (50 mg, 0.11 mmol) in THF (1 ml) was introduced into a Schlenk tube and was heated until its complete dissolution. Next, NaH (4.5 mg, 60% dispersion in mineral oil, 0.11 mmol) was added under argon atmosphere and at room temperature, and the mixture was stirred for 10 minutes. The obtained mixture was cooled to −60° C. and t-BuLi (1.7 M in penthane, 0.22 mmol) was added, dropwise, during a period of 30 minutes. Next, and at the same temperature, a continuous mild flow of CO2 (anhydrous gas) was introduced in the reaction for 1 h. After bringing the reaction to room temperature during 30 minutes with continuous flow of CO2, the mixture was diluted with aq HCl (5 ml, 2 M) and was vigorously stirred for 10 minutes. The resulting mixture was extracted with CHCl3 (3×5 ml) and the joined organic phases were evaporated to dryness once dried with Na2SO4, giving the crude of Adapalene.
Name
6-[3-(1-adamantyl)-4-methoxyphenyl]-2-bromonaphthalene
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mg
Type
reactant
Reaction Step Two
Quantity
0.22 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-bromonaphthalene (50 mg, 0.11 mmol), THF (1 ml) was introduced into a Schlenk tube and was heated until its complete dissolution. Next, NaH (4.5 mg, 60% dispersion in mineral oil, 0.11 mmol) was added under argon atmosphere and at room temperature, and the mixture was stirred for 10 minutes. The solution was cooled to −40° C. and n-BuLi (139.5 μl, 1.6 M in hexane, 0.22 mmol) was added, dropwise, during 30 minutes. At the same temperature, a continuous mild flow of CO2 (anhydrous gas) was introduced in the reaction for 1 h. After bringing the reaction to room temperature during 30 minutes with continuous flow of CO2, the mixture was diluted with aq HCl (5 ml, 2 M) and was vigorously stirred for 10 minutes. The resulting mixture was extracted with CHCl3 (3×5 ml) and the joined organic phases were dried with Na2SO4 and next were evaporated to dryness, giving the crude of Adapalene. The crude was purified in the same way as that of the Example 8. 15 mg of Adapalene were obtained (30%) as a white solid.
Name
6-[3-(1-adamantyl)-4-methoxyphenyl]-2-bromonaphthalene
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mg
Type
reactant
Reaction Step Two
Quantity
139.5 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
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5 mL
Type
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Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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